molecular formula C18H16N4O2S B2538395 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 898611-70-6

2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2538395
CAS No.: 898611-70-6
M. Wt: 352.41
InChI Key: QUNPIWUWTCXBCU-UHFFFAOYSA-N
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Description

2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Metabolism and Drug Development

The study of novel antidepressants, such as Lu AA21004, highlights the importance of understanding the enzymatic metabolism of complex molecules. Research by Hvenegaard et al. (2012) identifies the cytochrome P450 enzymes responsible for the oxidative metabolism of Lu AA21004, revealing a detailed metabolic pathway that includes the formation of various metabolites. This research aids in the prediction of drug interactions and optimization of therapeutic efficacy, underscoring the critical role of enzymatic studies in drug development Hvenegaard et al., 2012.

Inhibitory Effects on Carbonic Anhydrase

The design of sulfonamide derivatives to inhibit carbonic anhydrase isoforms demonstrates the therapeutic potential of targeting specific enzymes. Havránková et al. (2018) synthesized a series of s-triazine derivatives, showing significant inhibition of carbonic anhydrase I, II, and IX. These findings suggest applications in developing unconventional anticancer drugs, particularly by exploiting the hypoxia-induced expression of carbonic anhydrase IX Havránková et al., 2018.

Antimicrobial and Hemolytic Activities

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides by Rehman et al. (2016) explores the antimicrobial and hemolytic activities of these compounds. Their research indicates that these derivatives exhibit variable antimicrobial effectiveness, with certain compounds showing significant activity. This work contributes to the search for new antimicrobial agents with lower toxicity, highlighting the balance between efficacy and safety in drug discovery Rehman et al., 2016.

Corrosion Inhibition

Research into benzothiazole derivatives for corrosion inhibition on carbon steel by Hu et al. (2016) demonstrates the broader applications of triazine derivatives in industrial settings. Their findings indicate that these compounds offer enhanced stability and inhibition efficiency, potentially leading to improved materials for various industrial applications Hu et al., 2016.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the known activities of other 1,2,4-triazine derivatives .

Mechanism of Action

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(19-14-9-5-2-6-10-14)12-25-18-20-17(24)15(21-22-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPIWUWTCXBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.